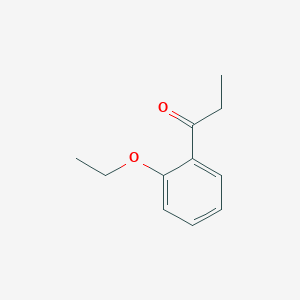
1-(2-Butoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2. It is also known by its systematic name, Ethanone, 1-(2-butoxyphenyl)-. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a colorless to pale yellow liquid with a mild, pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Butoxyphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromobutane with 2’-hydroxyacetophenone. The reaction typically proceeds under basic conditions, often using a base such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Butoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Butoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds or as a model compound in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-butoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The butoxy group and ethanone moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a butoxy group.
1-(2-Ethoxyphenyl)ethanone: Contains an ethoxy group instead of a butoxy group.
1-(2-Propoxyphenyl)ethanone: Features a propoxy group in place of the butoxy group.
Uniqueness: 1-(2-Butoxyphenyl)ethanone is unique due to the presence of the butoxy group, which imparts distinct physical and chemical properties. The longer alkyl chain in the butoxy group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
1-(2-butoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12-8-6-5-7-11(12)10(2)13/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWTDOPTNDEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7808309.png)
![2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7808312.png)



![2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B7808338.png)


![2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7808361.png)

